3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group and multiple methyl substitutions. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate biphenyl derivatives with furochromene precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and solvents like dichloromethane or toluene. The reaction temperature and time are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar furochromene structure and exhibit various biological activities.
Naphthopyrans: Known for their photochromic properties, these compounds are structurally related to furochromenes.
Chromanones: These compounds have a similar chromene core and are studied for their medicinal properties.
Uniqueness
3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of a biphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4,8,9-trimethyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-15-13-22-24(16(2)17(3)26(27)29-22)25-23(15)21(14-28-25)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3 |
InChI Key |
LHJYRKXYTIONNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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